molecular formula C8H3F3 B3176738 1-Ethynyl-2,4,5-trifluorobenzene CAS No. 1097874-78-6

1-Ethynyl-2,4,5-trifluorobenzene

Cat. No.: B3176738
CAS No.: 1097874-78-6
M. Wt: 156.1 g/mol
InChI Key: GFSHMVIJBUJEKV-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 2, 4, and 5, and one hydrogen atom is replaced by an ethynyl group at position 1

Preparation Methods

The synthesis of 1-Ethynyl-2,4,5-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,4,5-trifluorobenzene followed by a Sonogashira coupling reaction with acetylene . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Ethynyl-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2,4,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-2,4,5-trifluorobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Ethynyl-2,4,5-trifluorobenzene can be compared with other fluorinated benzene derivatives such as:

  • 1-Bromo-2,4,5-trifluorobenzene
  • 1,3,5-Trifluorobenzene
  • 1,2,4-Trifluorobenzene

These compounds share similar structural features but differ in their reactivity and applications. The presence of the ethynyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various synthetic applications .

Properties

IUPAC Name

1-ethynyl-2,4,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHMVIJBUJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
C[Si](C)(C)C#Cc1cc(F)c(F)cc1F
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of trimethyl((2,4,5-trifluorophenyl)ethynyl)silane (10 g, 46 mmol, prepared using General Procedure J from 1-bromo-2,4,5-trifluorobenzene and ethynyltrimethylsilane), K2CO3 (0.64 g, 4.6 mmol) and MeOH (25 mL) was stirred at ambient temperature for about 3.5 h. The reaction was quenched with water and extracted with Et2O. The organic layer was concentrated under reduced pressure. The crude material was purified by silica gel chromatography using pentane as eluent to give the title compound as oil (1.5 g, 21% yield): LC/MS (Table 1, Method a) Rt=3.58 min; 1H NMR (CDCl3) 3.38 (s, 1 H), 7.00-7.06 (m, 1 H), 7.35-7.40 (m, 1 H). Additional product (5.6 g, ˜40% purity, ˜33%) was recovered from rotary evaporator condenser.
Name
trimethyl((2,4,5-trifluorophenyl)ethynyl)silane
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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